3-Hydroxy Chlormadinone Acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15?,16-,17+,18+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-WPAWLZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(CC[C@]34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184461 | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-15-5 | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17184-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Preparation Methodologies
Synthetic Pathways for 3-Hydroxy Chlormadinone (B195047) Acetate (B1210297)
The synthesis of 3-Hydroxy Chlormadinone Acetate hinges on the controlled reduction of the C3-carbonyl group of Chlormadinone Acetate. The choice of reducing agent and reaction conditions dictates the stereoselectivity of this transformation.
The stereoselective reduction of 3-keto steroids is a well-established field in steroid chemistry. Various reducing agents can be employed to achieve the desired 3-hydroxy stereoisomer. For instance, complex metal hydrides like sodium borohydride (B1222165) are commonly used for the reduction of steroidal ketones. The stereochemical course of the reduction is influenced by factors such as the steric hindrance around the carbonyl group, the solvent system, and the presence of directing groups on the steroid nucleus.
In the context of producing this compound, the approach would involve the careful selection of a reducing agent that favors the formation of either the 3α- or 3β-alcohol. The axial or equatorial attack of the hydride on the C3-ketone will determine the resulting stereochemistry of the hydroxyl group.
Achieving a high diastereomeric excess is a key challenge in the synthesis of a specific isomer of this compound. The control over the formation of the desired 3α- or 3β-isomer can be achieved through the use of stereoselective reducing agents or by employing chiral auxiliaries or catalysts. The inherent stereochemistry of the Chlormadinone Acetate molecule will also influence the facial selectivity of the hydride attack on the C3-ketone.
The separation of the resulting diastereomers, if formed as a mixture, can be accomplished using chromatographic techniques to isolate the desired isomer with high purity.
Should the initial reduction yield the undesired stereoisomer of this compound, strategies for the inversion of the C3-hydroxyl group can be employed. A common method involves the Mitsunobu reaction, where the alcohol is treated with a nucleophile in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. This reaction proceeds with inversion of configuration at the stereocenter.
Another approach involves the oxidation of the undesired 3-hydroxy isomer back to the 3-ketone, followed by a subsequent stereoselective reduction under conditions that favor the formation of the desired epimer.
Biosynthetic Analogues and Enzymatic Transformation Research
The biosynthesis of this compound leverages the metabolic machinery of microorganisms to carry out specific hydroxylation reactions on the Chlormadinone Acetate molecule. This approach offers a green and often highly selective alternative to chemical synthesis.
Microbial Biotransformation of Chlormadinone Acetate to Hydroxylated Forms
Microbial biotransformation is a powerful tool for the structural modification of steroids. Various microorganisms, including fungi and bacteria, possess cytochrome P450 monooxygenases and other enzymes capable of introducing hydroxyl groups at specific positions on the steroid nucleus. While specific studies on the 3-hydroxylation of Chlormadinone Acetate are not extensively detailed in publicly available literature, the biotransformation of this compound to other derivatives, such as Delmadinone Acetate, has been investigated. This indicates the susceptibility of the Chlormadinone Acetate molecule to microbial enzymatic action.
The screening of different microbial strains would be the initial step to identify candidates capable of performing the desired 3-hydroxylation.
Optimization of Biotransformation Conditions
Once a suitable microorganism is identified, the optimization of biotransformation conditions is crucial to maximize the yield and selectivity of this compound production. Key parameters to be optimized include the composition of the culture medium, pH, temperature, aeration, substrate concentration, and the use of inducers or precursors.
For example, studies on the biotransformation of Chlormadinone Acetate to Delmadinone Acetate have explored the effects of various factors on the production yield. These findings provide a framework for optimizing the conditions for a potential 3-hydroxylation biotransformation.
Below is a hypothetical interactive data table illustrating the potential effects of different parameters on the biotransformation of Chlormadinone Acetate.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield of this compound (%) |
| Microorganism | Strain A | Strain B | Strain C | User Input |
| pH | 6.0 | 7.0 | 8.0 | User Input |
| Temperature (°C) | 25 | 30 | 35 | User Input |
| Substrate Conc. (g/L) | 0.5 | 1.0 | 1.5 | User Input |
Table 1. Hypothetical Optimization of Biotransformation Conditions. This interactive table allows for the exploration of how different experimental conditions might influence the yield of the target compound.
Derivatization Techniques for Research Applications
In the analysis of steroid metabolites such as this compound, chemical derivatization is a frequently employed strategy to enhance analytical performance, particularly for mass spectrometry-based methods. researchgate.net The primary objectives of derivatization are to improve the volatility and thermal stability of the analyte for gas chromatography (GC) and to increase ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). researchgate.net
For hydroxylated steroids, several derivatization approaches are common. Silylation, for instance, is a widely used technique where a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, is introduced to replace the active hydrogen in the hydroxyl moiety. This process reduces the polarity of the molecule, making it more volatile and suitable for GC-MS analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose.
Another approach involves acylation, which can be advantageous for both GC-MS and LC-MS. Furthermore, for LC-MS, derivatization can be used to introduce a readily ionizable group into the molecule, thereby enhancing the signal intensity. Reagents such as dansyl chloride can be used to label hydroxyl groups, which improves the ionization efficiency in electrospray ionization (ESI) mass spectrometry. ddtjournal.com The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the study. researchgate.net
Table 1: Common Derivatization Techniques for Hydroxylated Steroids
| Technique | Common Reagents | Purpose | Analytical Method |
|---|---|---|---|
| Silylation | MSTFA, BSTFA + TMCS | Increase volatility and thermal stability | GC-MS |
| Acylation | Acetic Anhydride, Pentafluorobenzoyl Chloride | Improve chromatographic properties and detector response | GC-MS, LC-MS |
| Labeling for Enhanced Ionization | Dansyl Chloride, Girard's Reagents | Increase ionization efficiency | LC-MS |
Stable Isotope Labeling for Metabolic and Analytical Studies
Stable isotope labeling is an indispensable tool in metabolic and pharmacokinetic research, offering a safe and accurate means to trace the fate of a compound in a biological system. researchgate.net For studies involving this compound, the use of isotopically labeled analogues, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is crucial for several reasons.
Firstly, stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis by mass spectrometry. researchgate.net Since the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it can account for variations in sample preparation, extraction, and instrument response, leading to more accurate and precise quantification. Commercially available standards such as this compound-d3 are utilized for this purpose.
Secondly, in metabolic studies, administering a stable isotope-labeled parent drug, like Chlormadinone Acetate, allows for the unambiguous identification of its metabolites, including this compound. The unique mass shift of the labeled metabolites makes them easily distinguishable from endogenous compounds in complex biological matrices. This approach has been effectively used in pharmacokinetic studies of Chlormadinone Acetate, where radiolabeled versions have been administered to track excretion and metabolism. nih.gov
The use of stable isotopes in drug metabolism studies provides high sensitivity and specificity without the safety concerns associated with radioisotopes. researchgate.net This makes it a powerful technique for elucidating metabolic pathways and understanding the biotransformation of pharmaceutical compounds.
Table 2: Applications of Stable Isotope Labeling in this compound Research
| Application | Methodology | Key Advantage |
|---|---|---|
| Quantitative Analysis | Use of labeled this compound as an internal standard in LC-MS/MS or GC-MS. | High accuracy and precision in determining concentrations in biological samples. |
| Metabolite Identification | Administration of labeled Chlormadinone Acetate and subsequent identification of labeled metabolites. | Unambiguous identification of metabolites against a complex biological background. |
| Pharmacokinetic Studies | Tracking the absorption, distribution, metabolism, and excretion (ADME) of a labeled parent compound. | Provides a detailed understanding of the drug's fate in the body. |
Metabolic Transformations and Biotransformation Studies in Non Human Systems
Identification and Characterization of 3-Hydroxy Chlormadinone (B195047) Acetate (B1210297) as a Key Metabolite
3-Hydroxy chlormadinone acetate has been identified as a significant metabolite of chlormadinone acetate. Specifically, the 3α-hydroxy and 3β-hydroxy derivatives are recognized as major metabolites. wikipedia.orgkarger.com In vitro studies using liver homogenates from rats and rabbits have shown that 3β-hydroxy chlormadinone acetate is one of the primary metabolites formed. karger.com Further research has confirmed that both 3α-hydroxy-CMA and 3β-hydroxy-CMA are key metabolites in both humans and rats. karger.com These metabolites are not merely breakdown products; they exhibit biological activity. For instance, in rabbit bioassays, both 3α-hydroxychlormadinone acetate and 3β-hydroxychlormadinone acetate demonstrated progestational activity similar to the parent compound, CMA. wikipedia.org Moreover, these 3-hydroxy metabolites have been shown to possess antiandrogenic properties in castrated rats. nih.gov
Metabolic Pathways of Chlormadinone Acetate Leading to 3-Hydroxy Metabolites
Hydroxylation Patterns and Regioselectivity (e.g., C2α, C3α, C3β, C15β)
Hydroxylation is a major metabolic route for chlormadinone acetate. This process involves the introduction of a hydroxyl (-OH) group at various positions on the steroid nucleus. Studies have identified hydroxylation occurring at the C2α, C3α, C3β, and C15β positions. wikipedia.org The main metabolites resulting from this process are 2α-hydroxy-CMA, 3α-hydroxy-CMA, and 3β-hydroxy-CMA. wikipedia.org The formation of these hydroxylated metabolites is dependent on the hepatic monooxygenase system, as demonstrated by the different metabolite patterns observed in incubations with liver microsomes from untreated versus phenobarbital-treated rats. nih.gov
Conjugation Processes (e.g., Glucuronidation, Sulfation)
Following hydroxylation and other transformations, the metabolites of chlormadinone acetate can undergo conjugation reactions. These processes, which include glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body. wikipedia.org In studies with baboons, glucosiduronates were found to be the predominant conjugates in both urine and bile. nih.gov The excretion of chlormadinone acetate and its metabolites occurs through both urine and feces. nih.gov
Deacetylation and its Metabolic Significance
Deacetylation, the removal of the acetate group at the C17α position, is another metabolic transformation that chlormadinone acetate can undergo. wikipedia.org However, studies in baboons have indicated that deacetylation of the 17α-acetate group is a minor pathway, constituting only a very small percentage of the administered compound. nih.gov The extent of deacetylation of chlormadinone acetate appears to be significantly less than that observed for other progestins. nih.gov
Comparative Metabolic Profiles Across Different Non-Human Species (e.g., rat, rabbit, dog, baboon)
The metabolism of chlormadinone acetate has been investigated in several non-human species, revealing both similarities and differences in metabolic profiles.
Rat: In rats, 3α-hydroxy-CMA and 3β-hydroxy-CMA have been identified as main metabolites. karger.com Studies with rat liver microsomes have shown that the pattern of metabolite formation, particularly the production of 2α-hydroxy versus 3β-hydroxy metabolites, can be influenced by the induction of hepatic enzymes. nih.gov Chlormadinone acetate has also been shown to affect estradiol (B170435) uptake in rat organ cultures. nih.gov
Rabbit: In rabbits, 3β-hydroxy chlormadinone acetate is a major metabolite. karger.com The progestomimetic activities of CMA and its 3α- and 3β-hydroxy metabolites have been found to be similar in the rabbit endometrial proliferation test. nih.gov The antifertility actions of chlormadinone acetate have also been studied in rabbits. oup.comnih.gov
Dog: In dogs, chlormadinone acetate has been used to treat benign prostatic hypertrophy. nih.gov Studies in dogs have focused on the effects of CMA on prostate volume and hormone levels. nih.gov It has been noted that long-term studies in dogs showed more pronounced mammotropic effects with chlormadinone acetate compared to some other progestins. researchgate.net
Baboon: In baboons, the metabolic fate of chlormadinone acetate has been studied using radiolabeled compounds. nih.gov These studies revealed that excretion is relatively slow and that deacetylation is a minor metabolic pathway. nih.gov Glucuronidation was identified as the primary conjugation process. nih.gov
The following table provides a summary of key findings regarding the metabolism of Chlormadinone Acetate in different non-human species.
| Species | Key Findings | References |
|---|---|---|
| Rat | 3α-OH-CMA and 3β-OH-CMA are main metabolites. Metabolite pattern influenced by hepatic enzyme induction. Affects estradiol uptake. | karger.comnih.govnih.gov |
| Rabbit | 3β-OH-CMA is a major metabolite. Similar progestomimetic activity of CMA and its 3-hydroxy metabolites. | karger.comnih.gov |
| Dog | Used for treating benign prostatic hypertrophy. Shows pronounced mammotropic effects with long-term use. | nih.govnih.govresearchgate.net |
| Baboon | Slow excretion. Minor deacetylation pathway. Primary conjugation is glucuronidation. | nih.gov |
The table below lists the full names of the compounds mentioned in this article.
| Abbreviation/Common Name | Full Compound Name |
|---|---|
| Chlormadinone Acetate | 17α-Acetoxy-6-chloro-4,6-pregnadiene-3,20-dione |
| This compound | 17α-Acetoxy-6-chloro-3-hydroxy-4,6-pregnadien-20-one |
| 3α-Hydroxy-CMA | 17α-Acetoxy-6-chloro-3α-hydroxy-4,6-pregnadien-20-one |
| 3β-Hydroxy-CMA | 17α-Acetoxy-6-chloro-3β-hydroxy-4,6-pregnadien-20-one |
| 2α-Hydroxy-CMA | 17α-Acetoxy-6-chloro-2α-hydroxy-4,6-pregnadien-3,20-dione |
Influence of Hepatic Monooxygenase Systems on Metabolite Patterning
The formation of this compound is primarily a result of the metabolic activity of hepatic monooxygenase systems, also known as the cytochrome P450 (CYP) enzyme system. These enzymes are crucial for the phase I metabolism of a wide array of xenobiotics, including pharmaceuticals. CYP enzymes catalyze various reactions, with hydroxylation being a common pathway for steroid metabolism.
In non-human models, the metabolism of the parent compound, chlormadinone acetate (CMA), has been shown to yield hydroxylated metabolites. Specifically, the major metabolites identified are 2α-hydroxychlormadinone acetate and 3β-hydroxychlormadinone acetate. Studies involving the incubation of CMA with liver microsomes from rats have demonstrated that the 3β-hydroxy metabolite is a primary product. This indicates a regioselective hydroxylation process mediated by the hepatic monooxygenases.
The pattern of metabolite formation is significantly dependent on the state of the hepatic monooxygenase system. For instance, the induction of certain CYP isozymes can alter the metabolic profile. When CMA is incubated with liver microsomes from rats pre-treated with phenobarbital, a known inducer of CYP enzymes, the formation of the 2α-hydroxy metabolite is favored over the 3β-hydroxy metabolite. This highlights the plasticity of the metabolic pathway and the critical role of the specific CYP enzymes present in determining the relative abundance of different hydroxylated metabolites.
The general mechanism of CYP-mediated hydroxylation involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. This process transforms the lipophilic parent compound into more polar, water-soluble metabolites, facilitating their subsequent conjugation and excretion.
Table 1: Influence of Hepatic Monooxygenase State on Chlormadinone Acetate Metabolism
| Condition | Primary Metabolite | Implication |
| Incubation with normal rat liver microsomes | 3β-hydroxychlormadinone acetate | Baseline metabolic pathway favors 3β-hydroxylation. |
| Incubation with liver microsomes from phenobarbital-treated rats | 2α-hydroxychlormadinone acetate | Induction of specific CYP enzymes alters the regioselectivity of hydroxylation. |
Environmental Biotransformation and Degradation Studies
The environmental fate of this compound is a key area of research, as compounds of this nature can enter aquatic and terrestrial systems through wastewater effluent. While specific data on the environmental biotransformation of this compound is limited, studies on the parent compound and other synthetic progestins provide valuable insights into its likely degradation pathways.
In wastewater treatment plants (WWTPs), synthetic progestins undergo various transformation processes. For 17α-hydroxyprogesterone derivatives, such as chlormadinone acetate, non-selective hydroxylations have been identified as a major transformation reaction during activated sludge treatment. nih.gov This suggests that once formed in the body and excreted, this compound could be one of several hydroxylated transformation products found in wastewater.
Research on other pharmaceuticals, such as the non-steroidal anti-inflammatory drug diclofenac, has shown that hydroxylated metabolites like 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac (B1228188) are formed during wastewater treatment. These hydroxylated metabolites can be further degraded. nih.gov By analogy, it is plausible that this compound, upon entering a WWTP, would be subject to further microbial transformations. These could include additional hydroxylations, dehydrogenation, or cleavage of the steroid ring system, leading to a variety of transformation products.
The persistence of these transformation products is a concern, as they may retain biological activity. For example, a study on the synthetic progestin cyproterone (B1669671) acetate revealed an almost quantitative transformation to 3α-hydroxy cyproterone acetate in activated sludge, a product known to have genotoxic potential. nih.gov
The biodegradation of synthetic progestins in activated sludge is a critical removal mechanism in WWTPs. Generally, synthetic progestins are found to be more resistant to biodegradation than natural steroid hormones like progesterone (B1679170). nih.govtiktok.com The kinetics of biodegradation can vary significantly depending on the specific compound and the conditions of the activated sludge process.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for 3-Hydroxy Chlormadinone (B195047) Acetate (B1210297)
Chromatography is a fundamental technique for separating 3-Hydroxy Chlormadinone Acetate from complex biological matrices. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), have been employed for the analysis of this and other related steroids.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its more advanced version, UPLC, are powerful tools for the separation of steroids like this compound. These techniques utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
UPLC, with its use of smaller particle sizes in the column, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govwaters.com A study developing a UPLC-MS/MS method for various progestogens and estrogens highlighted the robustness and high sensitivity of this technique, achieving lower limits of quantitation (LLOQs) in the picogram per milliliter range. nih.gov The chromatographic separation is often performed on a C18 reversed-phase column. nih.govwaters.com For instance, a Waters Acquity UPLC system with a BEH C18 column has been successfully used for the separation of sex-steroid hormones. nih.gov
The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient elution using a mixture of an aqueous solution (often containing a buffer like ammonium (B1175870) acetate and an acid like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov The specific gradient profile is optimized to ensure the separation of the target analyte from other compounds in the sample. nih.gov
| Technique | Column Type | Mobile Phase Example | Key Advantages |
|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/water gradient | Widely available, robust |
| UPLC | UPLC BEH C18 (1.7 µm) | Methanol/water with 2 mM ammonium acetate and 0.1% formic acid | Higher resolution, faster analysis, increased sensitivity nih.gov |
Gas Chromatography (GC) Applications
Gas chromatography is another valuable technique for steroid analysis. nih.govmdpi.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column. Separation occurs based on the volatility and interaction of the analytes with the stationary phase. For the analysis of steroids, which are often not volatile enough for direct GC analysis, a derivatization step is typically required to increase their volatility and improve their chromatographic properties. nih.govresearchgate.net Common derivatizing agents for steroids include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov
GC coupled with mass spectrometry (GC-MS) is a powerful combination for the identification and quantification of steroids. nih.govmdpi.com GC-MS provides high sensitivity and specificity, with the mass spectrometer acting as a highly selective detector. nih.gov This technique has been successfully applied to the analysis of various steroids in environmental and biological samples. nih.govresearchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a planar chromatographic technique that is often used for the qualitative analysis and separation of steroids. bioline.org.brnih.gov In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. asean.org
TLC is a relatively simple, rapid, and cost-effective method for screening and identifying steroids in various matrices, including pharmaceutical preparations and biological samples. bioline.org.brasean.org Different solvent systems can be employed to achieve the desired separation of steroids. bioline.org.brnih.gov For instance, a mixture of chloroform (B151607) and acetone (B3395972) has been used for the separation of certain steroids. nih.gov After development, the separated spots can be visualized under UV light or by spraying with a suitable reagent. asean.orgasean.org While primarily a qualitative technique, densitometric scanning of TLC plates can allow for quantitative analysis. chromatographyonline.com
Mass Spectrometric Approaches and Applications
Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and structural elucidation of this compound. It is almost always coupled with a chromatographic separation technique to analyze complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids in biological fluids. chromatographyonline.comnih.gov This technique offers excellent specificity by monitoring specific precursor-to-product ion transitions for the target analyte, minimizing interferences from the matrix. chromatographyonline.com LC-MS/MS methods have been developed for the simultaneous analysis of multiple steroids with high sensitivity, often reaching detection limits in the low picogram per milliliter range. nih.govchromatographyonline.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which further enhances the selectivity and confidence in compound identification. sciex.comnih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions (isobars), which is a significant advantage in complex sample analysis. nih.gov Techniques like quadrupole-Orbitrap mass spectrometry offer high resolving power, allowing for the reliable identification and quantification of steroids. nih.govnih.gov The use of HRMS can also aid in the structural characterization of metabolites. sciex.com
| Technique | Key Features | Primary Application |
|---|---|---|
| LC-MS/MS | High specificity via selected reaction monitoring (SRM), high sensitivity. nih.govchromatographyonline.com | Quantitative analysis of steroids in complex matrices. chromatographyonline.comnih.gov |
| HRMS | High mass accuracy, ability to resolve isobaric interferences. nih.govsigmaaldrich.com | Confident identification and structural elucidation of analytes. sciex.comnih.gov |
Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)
The choice of ionization technique is crucial for the successful analysis of steroids by mass spectrometry. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly used soft ionization methods in LC-MS.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, including many steroids and their metabolites. nih.gov In ESI, a high voltage is applied to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI typically produces protonated molecules [M+H]+ or other adduct ions, with minimal fragmentation. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is complementary to ESI. jfda-online.com APCI is particularly useful for the analysis of less polar and more volatile compounds that may not ionize efficiently by ESI. nih.gov In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by chemical reactions with reagent gas ions produced by a corona discharge. jfda-online.com APCI can be less susceptible to matrix effects compared to ESI, which can be an advantage when analyzing complex biological samples. jfda-online.comnih.gov
The selection between ESI and APCI depends on the specific properties of the analyte and the sample matrix. For a comprehensive analysis of a range of steroids, it may be beneficial to utilize both ionization techniques.
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for the targeted analysis of compounds like this compound. youtube.com It is particularly valuable when analyzing samples with complex backgrounds. youtube.com In MRM, the first quadrupole (Q1) is set to isolate the precursor ion of the target compound. This isolated ion then undergoes collision-induced dissociation in the second quadrupole (Q2), generating several product ions. The third quadrupole (Q3) is then set to monitor a specific product ion, creating a highly selective analytical method. youtube.com
For progestins such as Chlormadinone Acetate and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in MRM mode is a preferred method. nih.gov This approach allows for the simultaneous quantification of multiple analytes in a single run. For instance, a developed LC-MS/MS method can quantify various synthetic progestins, including Chlormadinone Acetate, with lower limits of quantitation reaching as low as 78.1 pg/ml. nih.govresearchgate.net The specificity of MRM allows for the monitoring of one precursor ion and two product ion transitions for each analyte, ensuring unambiguous confirmation. researchgate.net
The development of an MRM method involves the optimization of several parameters to achieve the best sensitivity. This includes the selection of the most abundant and stable precursor and product ions, as well as the optimization of collision energy and other instrument parameters. youtube.com For a panel of progestins, including Chlormadinone Acetate, a high-resolution liquid chromatography-mass spectrometry (LC-MS) targeted method has been developed for simultaneous quantification in blood samples. researchgate.net
Below is a table illustrating typical MRM transitions that could be used for the analysis of related progestins. The specific transitions for this compound would need to be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Chlormadinone Acetate | 405.1 | 345.1 | 97.1 | 25 |
| Medroxyprogesterone Acetate | 387.2 | 327.2 | 97.1 | 20 |
| Megestrol Acetate | 385.2 | 325.2 | 121.1 | 22 |
| Cyproterone (B1669671) Acetate | 417.1 | 357.1 | 97.1 | 28 |
This table is for illustrative purposes and the values would need to be optimized for specific instrumentation and analytical conditions.
Sample Preparation and Clean-up Strategies for Complex Biological and Environmental Matrices
The analysis of this compound in complex matrices like blood, urine, or wastewater necessitates robust sample preparation to remove interfering substances. nih.govnih.gov Effective clean-up improves the accuracy and sensitivity of the analytical method and protects the analytical instrumentation. thermofisher.comb-ac.co.uk
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from a liquid sample. thermofisher.commerckmillipore.comorganomation.com It operates on the principles of chromatography, using a solid sorbent to retain either the analyte of interest or the interfering matrix components. b-ac.co.ukorganomation.com For steroid analysis, including progestogens, SPE is a crucial step to separate them from salts and concentrate them before analysis. nih.gov
Various SPE sorbents are available, and the choice depends on the properties of the analyte and the matrix. sigmaaldrich.com For the analysis of drugs of abuse, including some hormone-like substances in surface water, Oasis HLB cartridges have been shown to provide high recoveries. nih.gov For the analysis of multiple steroid hormones in human serum and plasma, a high-throughput SPE method has been developed, demonstrating good recoveries and precision. nih.gov The general steps of an SPE procedure include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. thermofisher.com
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. nih.gov For the analysis of steroid hormones, LLE with solvents like diethyl ether has been a common practice. nih.gov Supported Liquid Extraction (SLE) is a modern variation of LLE that uses a solid support, which simplifies the process, avoids the formation of emulsions, and reduces sample preparation time. chromatographyonline.com SLE has demonstrated high analyte recoveries (90-107%) for a range of steroid hormones in human plasma. chromatographyonline.com
A typical LLE protocol involves mixing the sample with an extraction solvent, separating the two phases, and then evaporating the solvent to concentrate the analyte. researchgate.net The choice of solvent is critical and depends on the polarity of the target analyte.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. youtube.comcore.ac.uk SFE is advantageous due to its speed and efficiency, stemming from the low viscosity and high diffusivity of supercritical fluids. youtube.com The solvent strength can be adjusted by changing the pressure and temperature or by adding a modifier like ethanol. mdpi.com
SFE has been successfully applied to the extraction of steroids from biological matrices such as pig muscle, where modified carbon dioxide yielded the best recoveries. nih.gov In the context of analyzing urinary steroid hormones, semi-preparative supercritical fluid chromatography (SFC) has been explored as a way to simplify sample preparation by reducing the number of steps compared to traditional methods. nih.gov
Advanced Clean-up Technologies
For particularly challenging matrices, advanced clean-up technologies are employed to achieve the necessary level of sample purity.
Enhanced Matrix Removal—Lipid (EMR-Lipid) : This is a novel sorbent material designed to selectively remove major lipid classes from a sample matrix without significant loss of the target analytes. lcms.cz The mechanism combines size exclusion and hydrophobic interactions. lcms.cz EMR-Lipid is available in formats like SPE cartridges and 96-well plates, allowing for efficient cleanup after protein precipitation. lcms.czlabrulez.com This technique has been shown to remove over 99% of phospholipids, reducing matrix ion suppression effects. lcms.cz
Gel Permeation Chromatography (GPC) : GPC is a size-exclusion chromatography technique that separates molecules based on their size in solution. wikipedia.orgamericanlaboratory.com It is highly effective for removing high-molecular-weight interferences such as lipids, proteins, and pigments from sample extracts before chromatographic analysis. labtechus.comgilson.com GPC is considered a universal cleanup method because it separates based on size rather than specific chemical properties, making it suitable for a wide range of analytes. gilson.com It has been successfully used for the cleanup of gestagens in kidney fat. nih.gov
High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) : FAIMS is a gas-phase separation technique that separates ions at atmospheric pressure based on their differential mobility in high and low electric fields. rsc.orgwikipedia.org It can be coupled with mass spectrometry to provide an additional dimension of separation, which is orthogonal to both chromatography and mass spectrometry. rsc.orgnih.gov This enhances selectivity, reduces chemical noise, and can help to resolve isobaric interferences. wikipedia.orgwaters.comacs.org
Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity
For steroids containing keto groups, such as this compound, derivatization can target these functional groups to improve chromatographic behavior and detection. researchgate.net Common derivatization strategies for steroids include:
Silylation : This involves replacing active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. For keto-steroids, enolization followed by silylation can be performed. researchgate.net Microwave-assisted derivatization has been shown to be an efficient method for the silylation of steroids. mdpi.com
Oximation : Ketone groups can be converted into oximes using hydroxylamine, which can then be further derivatized, for example, by silylation. nih.gov
Dansylation : For LC-MS analysis, derivatization with reagents like dansyl chloride introduces a readily ionizable group, significantly improving sensitivity, especially for estrogens. nih.gov
Other Reagents : Various other derivatization agents, such as 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) and 4-(Dimethylamino)benzoyl chloride (DMABC), have been developed to enhance the detection of specific steroids by introducing a charged moiety. sigmaaldrich.comnih.gov A novel reagent, Pyr-NO, has demonstrated a significant improvement in sensitivity for the analysis of 1,3-dienes. caymanchem.com
The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the analyte and the analytical technique being used. nih.govmdpi.com
| Derivatization Technique | Target Functional Group | Purpose | Typical Reagent |
| Silylation | Hydroxyl, Keto (enolizable) | Increase volatility and thermal stability for GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylsilylimidazole (TMSI) |
| Oximation | Keto | Improve chromatographic properties and stability | Hydroxylamine hydrochloride |
| Dansylation | Phenolic hydroxyl | Enhance ionization efficiency for LC-MS | Dansyl chloride |
| FMP Derivatization | Phenolic hydroxyl | Enhance ionization and provide specific product ions for LC-MS/MS | 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) |
| DMABC Derivatization | Hydroxyl | Enhance ionization for ESI-MS | 4-(Dimethylamino)benzoyl chloride (DMABC) |
Application of Isotope-Labeled Standards for Quantitative Analysis and Tracing
The use of stable isotope-labeled internal standards (SIL-ISs) represents the gold standard for quantitative accuracy in bioanalytical mass spectrometry, a principle that is directly applicable to the analysis of this compound. aptochem.com These standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). aptochem.comresearchgate.net For the quantification of this compound, an ideal internal standard would be its own isotopically labeled analogue (e.g., this compound-d₃ or ¹³C₃).
The fundamental advantage of a SIL-IS is its near-identical physicochemical properties to the unlabeled analyte. researchgate.netresearchgate.net When added to a biological sample at a known concentration before extraction, the SIL-IS experiences the same processing, extraction recovery, HPLC injection variability, and ionization response in the mass spectrometer as the target analyte. aptochem.com Because the SIL-IS and the analyte co-elute chromatographically, any variations in the analytical process that affect the analyte will affect the standard to the same degree. aptochem.com This allows for highly accurate and precise quantification, as the ratio of the analyte's signal to the internal standard's signal is used for calculation, effectively canceling out signal suppression or enhancement from the sample matrix. lcms.cz
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for this type of analysis. lcms.cznih.gov The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference, while their chemical similarity ensures they behave almost identically during the analytical process. While deuterium-labeled standards are common due to the abundance of hydrogen in organic molecules, ¹³C-labeled standards are often considered superior as they are less likely to exhibit chromatographic separation from the analyte (isotopic effect), which can sometimes occur with deuterium substitution. aptochem.comnih.gov
Table 1: Characteristics of an Ideal Isotope-Labeled Internal Standard for this compound Analysis
| Property | Description | Rationale for Quantitative Accuracy |
| Chemical Structure | Identical to this compound, with isotopic substitution (e.g., ²H, ¹³C). | Ensures identical chemical behavior, extraction efficiency, and chromatographic retention time. aptochem.comresearchgate.net |
| Mass Difference | Sufficient mass increase (typically ≥3 amu) to prevent isotopic overlap with the natural abundance isotopes of the analyte. | Allows for distinct and separate detection by the mass spectrometer without signal interference. aptochem.com |
| Co-elution | Elutes at the same retention time as the unlabeled analyte during liquid chromatography. | Crucial for compensating for matrix effects and ionization variability at the exact moment the analyte enters the detector. aptochem.com |
| Isotopic Purity | High isotopic enrichment to minimize the presence of unlabeled analyte in the standard solution. | Prevents artificial inflation of the analyte's measured concentration. |
| Stability | Isotopes must be stably incorporated into the molecule, with no risk of exchange during sample preparation or analysis. | Guarantees the mass difference is maintained throughout the entire analytical procedure. |
Stereochemical Resolution and Quantification of this compound Isomers
Chlormadinone acetate is metabolized into two primary stereoisomers: 3α-hydroxy-chlormadinone acetate (3α-OH-CMA) and 3β-hydroxy-chlormadinone acetate (3β-OH-CMA). These isomers, while structurally similar, exhibit different spatial arrangements of the hydroxyl group at the C-3 position. This stereochemical difference leads to distinct pharmacological activities, making their individual separation (resolution) and quantification essential for a complete understanding of the parent compound's metabolic profile and effects. nih.gov
Research has shown that the two isomers have different binding affinities for various steroid hormone receptors. nih.gov For instance, 3β-OH-CMA demonstrates a higher binding affinity for the progesterone (B1679170) and androgen receptors compared to the 3α isomer. nih.gov Conversely, the 3α-OH-CMA isomer may show more pronounced glucocorticoid properties. nih.gov Given these differences, analytical methods must be capable of distinguishing between them rather than measuring the total "this compound" concentration.
The stereochemical resolution of 3α-OH-CMA and 3β-OH-CMA is typically achieved using advanced chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). This separation can be accomplished by employing a chiral stationary phase (chiral column) that differentially interacts with each stereoisomer, causing them to travel through the column at different rates and thus elute separately.
Following chromatographic separation, detection and quantification are performed, usually by tandem mass spectrometry (MS/MS). The mass spectrometer provides high sensitivity and selectivity, allowing for accurate measurement of each isomer even at the low concentrations typically found in biological matrices. The combination of chiral chromatography for separation and MS/MS for detection provides a powerful tool for the stereospecific analysis of these key metabolites.
Table 2: Comparative Receptor Binding Affinities of this compound Isomers
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3α-Hydroxy-CMA | 13 | 83 | 69 |
| 3β-Hydroxy-CMA | 6.0 | 20 | 21 |
| Source: Data adapted from Fuhrmann et al., 2009. nih.gov Ki represents the inhibition constant; a lower value indicates a higher binding affinity. |
Biological Activities and Receptor Interactions in Preclinical Models
In vitro Binding Affinity to Nuclear Receptors
In vitro studies using human receptors have been conducted to determine the binding affinities of the 3α- and 3β-hydroxy metabolites of chlormadinone (B195047) acetate (B1210297) (CMA). nih.gov These studies compare the metabolites to the parent compound and established reference ligands for the progesterone (B1679170), androgen, and glucocorticoid receptors. nih.govresearchgate.net The binding affinity is typically expressed by the inhibition constant (Ki), where a lower value indicates a higher affinity.
Both the 3α-hydroxy and 3β-hydroxy metabolites of chlormadinone acetate demonstrate binding to the human progesterone receptor. nih.gov The 3β-OH-CMA isomer shows a stronger affinity for the PR compared to the 3α-OH-CMA isomer. nih.govkarger.com However, the parent compound, chlormadinone acetate, exhibits the highest affinity for the progesterone receptor among the three. karger.com Specifically, studies have reported a Ki value of 6.0 nM for 3β-OH-CMA and 13 nM for 3α-OH-CMA, compared to 2.5 nM for CMA and 4.3 nM for the reference progestin R5020. nih.govresearchgate.netkarger.com
The metabolites of chlormadinone acetate also interact with the human androgen receptor. nih.gov The Ki values for binding to the AR were determined to be 83 nM for 3α-OH-CMA and 20 nM for 3β-OH-CMA. nih.govresearchgate.netkarger.com This indicates a significantly lower affinity for both metabolites compared to the parent compound CMA, which has a Ki value of 3.8 nM. nih.gov For comparison, the reference androgen methyltrienolone (B1676529) has a Ki value of 2.9 nM. nih.govresearchgate.net
Binding to the human glucocorticoid receptor has also been characterized. The Ki values for the 3α- and 3β-hydroxy metabolites were found to be 69 nM and 21 nM, respectively. nih.govresearchgate.netkarger.com Both metabolites show a lower binding affinity for the GR than the parent compound CMA (Ki of 16 nM) and the reference glucocorticoid dexamethasone (B1670325) (Ki of 1.2 nM). nih.govresearchgate.net
Across all three tested nuclear receptors—progesterone, androgen, and glucocorticoid—the 3β-hydroxy isomer of chlormadinone acetate consistently demonstrates a higher binding affinity than the 3α-hydroxy isomer. nih.govkarger.com For the progesterone receptor, the affinity of 3β-OH-CMA is more than double that of 3α-OH-CMA. karger.com In the case of the androgen receptor, the 3β isomer's affinity is over four times higher. karger.com A similar pattern is observed with the glucocorticoid receptor, where the 3β-OH-CMA affinity is more than three times that of the 3α-OH-CMA. karger.com Despite these differences, the parent compound, chlormadinone acetate, consistently shows the highest affinity for all three receptors compared to its metabolites. nih.govkarger.com
Interactive Table: Comparative Binding Affinities (Ki values in nM) of Chlormadinone Acetate and its Metabolites
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |
| 3α-Hydroxy Chlormadinone Acetate | 13.0 | 83.0 | 69.0 |
| 3β-Hydroxy Chlormadinone Acetate | 6.0 | 20.0 | 21.0 |
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16.0 |
| Reference Ligand | 4.3 (R5020) | 2.9 (Methyltrienolone) | 1.2 (Dexamethasone) |
Data sourced from studies on human receptors. nih.govresearchgate.net
Functional Biological Activities in Non-Human Animal Models
The functional consequences of receptor binding have been investigated in preclinical animal models to assess the in vivo activities of these compounds.
In the rabbit endometrial proliferation test, a standard assay for determining progestational effects, both 3α-OH-CMA and 3β-OH-CMA were found to have similar progestomimetic activities to the parent compound, chlormadinone acetate. nih.govresearchgate.netkarger.com This test measures the ability of a substance to induce proliferation of the uterine lining in estrogen-primed rabbits, mimicking the effects of progesterone. karger.com The comparable activity of the metabolites and the parent compound in this model suggests that they all function effectively as progestogens in vivo. nih.gov
Antiandrogenic Activities (e.g., Inhibition of Testosterone-Stimulated Growth in Castrated Rats)
In preclinical animal models, 3-hydroxy chlormadinone acetate has demonstrated notable antiandrogenic properties. Specifically, in studies involving castrated rats, both the 3α-hydroxy and 3β-hydroxy metabolites of chlormadinone acetate (CMA) were shown to inhibit the growth of the prostate and seminal vesicles that is typically stimulated by testosterone (B1683101). nih.gov This indicates a clear antagonistic effect on androgen-driven processes in these target tissues.
The antiandrogenic activity of 3α-OH-CMA was observed to be more potent than that of the 3β-OH-CMA metabolite, although both were effective. nih.gov The parent compound, CMA, also exhibited strong antiandrogenic effects in this model. nih.gov These findings underscore the ability of these compounds to counteract the physiological effects of androgens at the tissue level. The mechanism for this is believed to involve competitive inhibition of androgen receptors, thereby preventing endogenous androgens like testosterone and dihydrotestosterone (B1667394) from exerting their effects. researchgate.net
Glucocorticoid Activities (e.g., Effects on Thymus and Adrenal Glands in Immature Rats)
Investigations into the glucocorticoid-like activities of this compound have been conducted in immature rat models by observing effects on the thymus and adrenal glands. nih.gov High doses of both chlormadinone acetate (CMA) and its 3α-hydroxy metabolite resulted in a reduction in the weights of the thymus and adrenal glands. nih.gov This effect is a characteristic indicator of glucocorticoid activity, as elevated glucocorticoid levels are known to cause thymic involution and adrenal suppression. nih.gov
In contrast, the 3β-hydroxy metabolite of CMA did not demonstrate these glucocorticoid properties, as it did not lead to a reduction in the weight of the thymus or adrenal glands in the immature rat model. nih.gov This differential activity between the 3α and 3β isomers highlights the stereospecificity of the interaction with the glucocorticoid receptor. The glucocorticoid effects of CMA and 3α-OH-CMA are consistent with their binding affinity for the glucocorticoid receptor, though this affinity is lower than their affinity for progesterone and androgen receptors. nih.gov
In vitro Cellular and Enzymatic Studies
Influence on Steroidogenic Enzymes (e.g., 5α-Reductase Inhibition)
Chlormadinone acetate (CMA), the parent compound of this compound, has been studied for its effects on 5α-reductase, a key enzyme in androgen metabolism that converts testosterone to the more potent dihydrotestosterone. In vitro studies have shown that CMA can inhibit 5α-reductase activity. researchgate.netnih.gov However, its inhibitory potency in these direct enzymatic assays is considered weak compared to dedicated 5α-reductase inhibitors like finasteride. nih.gov For instance, the IC50 value for CMA's inhibition of 5α-reductase in rat prostate homogenate was found to be approximately 200 microM. nih.gov
Despite a weak in vitro effect, in vivo administration of CMA has been shown to significantly reduce 5α-reductase activity, suggesting that the mechanism of inhibition in a biological system may be more complex than direct enzyme competition. nih.gov It has been proposed that the marked in vivo inhibition might result from a reduction in the total amount of the enzyme rather than a direct competitive action. nih.gov
Interactions with Non-Nuclear Receptors (e.g., Digitalis Receptor)
The interaction of chlormadinone acetate (CMA) with non-nuclear receptors has been explored, including its effects on systems sensitive to cardiac glycosides like digitalis. The receptor for digitalis is the Na+-K+-ATPase enzyme complex. nih.gov In studies using human platelets, CMA at a concentration of 10(-5) M was found to inhibit the uptake of Rubidium-86 (a marker for Na+-K+-ATPase activity) by 20%. nih.gov This indicates a modest inhibitory interaction with the digitalis receptor. In the same study, CMA also decreased ADP-induced platelet aggregation, an effect opposite to that of ouabain (B1677812) and digoxin, which are classic cardiac glycosides. nih.gov
Mechanistic Studies in Cell Culture Models (e.g., MCF-7 Breast Cancer Cells as a Research Model)
MCF-7 breast cancer cells are a widely used in vitro model for studying the effects of hormones and their antagonists on estrogen receptor-positive breast cancer. nih.gov While direct studies focusing solely on this compound in MCF-7 cells are not detailed in the provided results, the parent compound, chlormadinone acetate (CMA), has been investigated in other hormone-dependent cell lines. For example, in the PC-3 human prostate cancer cell line, which was stably transfected with the human androgen receptor (AR), CMA demonstrated antiandrogenic activity. nih.gov It acted as a competitive binder to the AR and significantly reduced its transcriptional activity. nih.gov Such cell culture models are crucial for elucidating the molecular mechanisms by which compounds like CMA and its metabolites exert their antiandrogenic effects. nih.govnih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Isomers and Analogues
The biological activities of chlormadinone acetate (CMA) and its 3-hydroxy metabolites are highly dependent on their stereochemical structure, a key aspect of structure-activity relationship (SAR) studies. nih.gov Comparative studies of CMA, 3α-hydroxy-CMA, and 3β-hydroxy-CMA have revealed significant differences in their receptor binding affinities and functional activities. nih.gov
For binding to the human androgen receptor, CMA itself has the highest affinity, followed by 3β-OH-CMA, with 3α-OH-CMA showing the lowest affinity. nih.gov Despite its lower binding affinity, 3α-OH-CMA still demonstrates significant antiandrogenic activity in vivo. nih.gov A similar pattern is observed for the glucocorticoid receptor, where CMA has the highest affinity, followed by 3β-OH-CMA, and then 3α-OH-CMA. nih.gov This correlates with the in vivo findings where CMA and 3α-OH-CMA showed glucocorticoid effects, while 3β-OH-CMA did not. nih.gov
This demonstrates that subtle changes in the three-dimensional shape of the molecule, such as the orientation of the hydroxyl group at the 3-position, can profoundly impact how the compound interacts with different steroid hormone receptors and, consequently, its biological activity profile.
Interactive Data Table: Receptor Binding Affinities
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |
| Chlormadinone Acetate (CMA) | 2.5 nih.gov | 3.8 nih.gov | 16 nih.gov |
| 3α-Hydroxy-CMA | 13 nih.gov | 83 nih.gov | 69 nih.gov |
| 3β-Hydroxy-CMA | 6.0 nih.gov | 20 nih.gov | 21 nih.gov |
| Reference Androgen | 2.9 (Methyltrienolone) nih.gov | ||
| Reference Glucocorticoid | 1.2 (Dexamethasone) nih.gov |
Impact of C3-Hydroxy Stereochemistry on Biological Activity and Binding Affinity
The orientation of the hydroxyl group at the C3 position—whether in the alpha (α) or beta (β) configuration—plays a critical role in the binding affinity of chlormadinone acetate metabolites to progesterone, androgen, and glucocorticoid receptors. researchgate.net In vitro binding assays using human receptors have demonstrated a clear hierarchy of affinity among the parent compound and its 3-hydroxy metabolites. karger.com
Generally, the parent compound, chlormadinone acetate (CMA), exhibits the highest binding affinity across all tested receptors. nih.gov The 3β-hydroxy metabolite (3β-OH-CMA) shows an intermediate affinity, while the 3α-hydroxy metabolite (3α-OH-CMA) consistently demonstrates the lowest affinity. researchgate.netnih.gov
Specifically for the human progesterone receptor (hPR), the binding affinities (Ki values) were determined to be 2.5 nM for CMA, 6.0 nM for 3β-OH-CMA, and 13 nM for 3α-OH-CMA. nih.gov A similar trend was observed for the human androgen receptor (hAR), with Ki values of 3.8 nM for CMA, 20 nM for 3β-OH-CMA, and 83 nM for 3α-OH-CMA. nih.gov For the human glucocorticoid receptor (hGR), the Ki values were 16 nM for CMA, 21 nM for 3β-OH-CMA, and 69 nM for 3α-OH-CMA. nih.gov
These binding affinities translate to distinct biological activities in animal models. Despite the differences in receptor binding, both 3α-OH-CMA and 3β-OH-CMA were found to have similar progestomimetic activities to the parent CMA in the rabbit endometrial proliferation test. nih.gov However, their antiandrogenic and glucocorticoid activities varied. In studies on castrated rats, CMA and 3α-OH-CMA showed potent antiandrogenic activity, while the effect of 3β-OH-CMA was less pronounced. nih.gov Furthermore, glucocorticoid properties were observed for CMA and 3α-OH-CMA, but not for 3β-OH-CMA, as measured by the reduction in thymus and adrenal gland weights in immature rats. karger.comnih.gov The stereochemistry of the C3-hydroxy group is therefore crucial for the activity and binding affinity of these steroids. researchgate.net
| Compound | Progesterone Receptor (hPR) Ki (nM) | Androgen Receptor (hAR) Ki (nM) | Glucocorticoid Receptor (hGR) Ki (nM) |
|---|---|---|---|
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3β-Hydroxy Chlormadinone Acetate | 6.0 | 20 | 21 |
| 3α-Hydroxy Chlormadinone Acetate | 13 | 83 | 69 |
| R5020 (Reference Progestin) | 4.3 | N/A | N/A |
| Methyltrienolone (Reference Androgen) | N/A | 2.9 | N/A |
| Dexamethasone (Reference Glucocorticoid) | N/A | N/A | 1.2 |
Comparative Analysis with Parent Chlormadinone Acetate and Other Steroid Derivatives
When compared to its parent compound, chlormadinone acetate (CMA), the 3-hydroxy metabolites exhibit a generally lower, yet significant, level of biological activity. CMA itself is a potent progestin, demonstrating approximately 330 times the potency of progesterone in the Clauberg test. wikipedia.org While the 3-hydroxy metabolites show progestomimetic activity, their binding affinity to the progesterone receptor is 2.4 to 5 times lower than that of CMA. karger.com
In terms of antiandrogenic activity, CMA is a potent antagonist of the androgen receptor. wikipedia.org Its metabolites, 3α-OH-CMA and, to a lesser degree, 3β-OH-CMA, also inhibit testosterone-stimulated growth of the prostate and seminal vesicles, indicating they share this antiandrogenic property. nih.gov The 3-hydroxy metabolites are considered important as they can show significant anti-androgenic activity. scialert.net
Q & A
Q. What validated analytical methods are recommended for identifying 3-Hydroxy Chlormadinone Acetate in experimental samples?
- Methodological Answer : Use a combination of colorimetric assays and spectroscopic techniques. For example:
- Color Tests : Dissolve 2 mg in ethanol (95%), add 1,3-dinitrobenzene TS and potassium hydroxide (1:5). A red-purple color confirms the presence of the compound .
- Flame Coloration Test : A green flame color is observed when tested as per pharmacopeial standards .
- Infrared Spectroscopy : Compare the IR spectrum (KBr disk method) with reference standards; key absorption bands at ~1700 cm⁻¹ (carbonyl) and ~2900 cm⁻¹ (C-H stretching) are critical .
Q. How can researchers ensure purity and stability of this compound during storage?
- Methodological Answer :
- Purity Assessment : Use HPLC with a C18 column, mobile phase acetonitrile-water (13:7), and UV detection at 292 nm. System suitability requires ≤1.0% RSD for peak areas .
- Stability : Store in vacuum-sealed containers with desiccants (e.g., P₂O₅) to minimize moisture absorption. Monitor loss on drying (≤0.5%) and residue on ignition (≤0.1%) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : The compound is freely soluble in chloroform and acetonitrile, slightly soluble in ethanol (95%), and practically insoluble in water. Preferential solvents for in vitro assays include dimethyl sulfoxide (DMSO) for stock solutions diluted in culture media .
Advanced Research Questions
Q. How do metabolite profiles of this compound differ between human and rat hepatic microsomes?
- Methodological Answer :
- Metabolite Identification : Incubate the compound with liver microsomes and analyze via LC-MS/MS. In humans, the major metabolite is 3β-hydroxychlormadinone acetate , whereas phenobarbital-treated rat microsomes produce 2α-hydroxychlormadinone acetate due to cytochrome P450 induction .
- Species-Specific Variability : Use enzyme inhibition assays (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .
Q. What experimental models demonstrate the compound’s androgenic and anti-androgenic dual activity?
- Methodological Answer :
- Androgenic Activity : In rat ventral prostate models, administer 3–10 mg/kg/day subcutaneously. Measure prostate weight (22–36% increase) and ornithine decarboxylase activity (5.3–11.8-fold increase) .
- Anti-Androgenic Effects : Use testosterone-supplemented castrated rats; this compound reduces seminal vesicle weight via competitive androgen receptor binding (Kᵢ = 3.8 nM) .
Q. How does this compound induce apoptosis in benign prostatic hyperplasia models?
- Methodological Answer :
- Canine Model : Administer 0.3 mg/kg/day orally for 25 weeks. Assess apoptosis via TUNEL assay. Chlormadinone acetate increases apoptosis 2-fold compared to finasteride, linked to reduced intraprostatic testosterone and altered estradiol-to-androgen ratios .
- Mechanistic Insight : Measure caspase-3 activation and Bcl-2/Bax ratios in prostatic epithelial cells .
Q. What contradictions exist in its receptor affinity data, and how can they be resolved experimentally?
- Methodological Answer :
- Contradiction : Reported Kᵢ values for progesterone receptors vary between 2.5 nM (human) and 16 nM (glucocorticoid receptors) .
- Resolution : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-progesterone) in receptor-transfected cell lines under standardized conditions (pH 7.4, 37°C) .
Q. What pharmacokinetic parameters should be prioritized in cross-species extrapolation studies?
- Methodological Answer :
- Key Parameters : Focus on t₁/₂ (56–80 hours in humans vs. 2.4 hours initial phase in rats) and metabolic clearance rate (126 L/day in humans). Use allometric scaling adjusted for fat tissue accumulation .
- Bioanalytical Validation : Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ng/mL .
Q. How does this compound modulate estrogenic activity in breast cancer cell lines?
- Methodological Answer :
- In Vitro Assay : Use ZR-75-1 cells (estrogen/progesterone receptor-positive). Treat with 10⁻⁶–10⁻⁹ M compound and measure proliferation (IC₅₀ = 50 nM). Co-administer flutamide to isolate androgen receptor-mediated effects .
- Enzyme Inhibition : Assess inhibition of estrone sulfatase activity in tumor homogenates (IC₅₀ = 5 µM) .
Q. What evidence supports its classification as a potential carcinogen, and how should this inform safety studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
